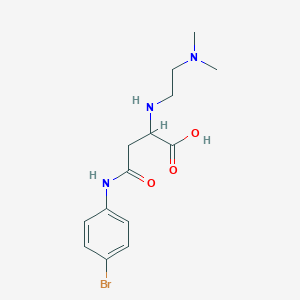
4-((4-Bromophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Bromophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a dimethylaminoethyl group, and a butanoic acid moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Bromophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Nitration of Bromobenzene: Bromobenzene is nitrated to form 4-bromonitrobenzene.
Reduction: The nitro group in 4-bromonitrobenzene is reduced to form 4-bromoaniline.
Amidation: 4-bromoaniline is reacted with succinic anhydride to form the corresponding amide.
Amine Substitution: The amide is then reacted with 2-(dimethylamino)ethylamine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can target the carbonyl group in the butanoic acid moiety.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Products may include N-oxides or hydroxylated derivatives.
Reduction: Reduced forms of the carbonyl group, such as alcohols.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
4-((4-Bromophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((4-Bromophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the bromophenyl and dimethylaminoethyl groups suggests potential interactions with hydrophobic and polar regions of target molecules.
Comparison with Similar Compounds
4-Aminobutyric acid derivatives: Similar in structure but lacking the bromophenyl group.
N-Substituted succinamic acids: Share the succinamic acid core but differ in substituents.
Uniqueness: The unique combination of the bromophenyl and dimethylaminoethyl groups in 4-((4-Bromophenyl)amino)-2-((2-(dimethylamino)ethyl)amino)-4-oxobutanoic acid imparts distinct chemical and biological properties, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
4-(4-bromoanilino)-2-[2-(dimethylamino)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O3/c1-18(2)8-7-16-12(14(20)21)9-13(19)17-11-5-3-10(15)4-6-11/h3-6,12,16H,7-9H2,1-2H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFNALZOVIVQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(CC(=O)NC1=CC=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2512746.png)

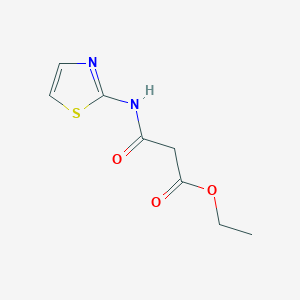

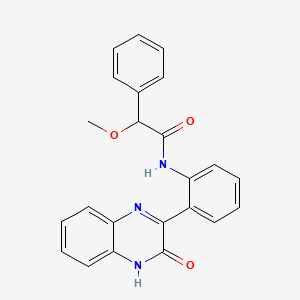
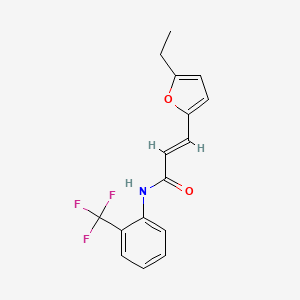
![Tert-butyl 9-imino-9-oxo-9lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2512758.png)
![N-(2-ethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2512760.png)
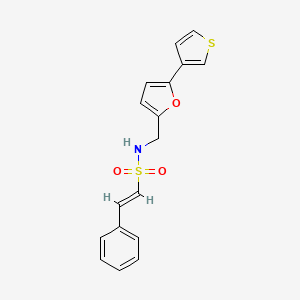
![ethyl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate](/img/structure/B2512763.png)
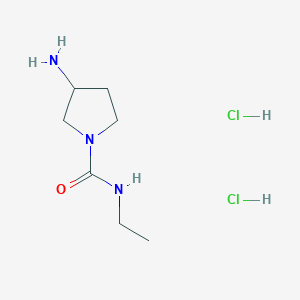
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-((tetrahydrofuran-2-yl)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2512765.png)
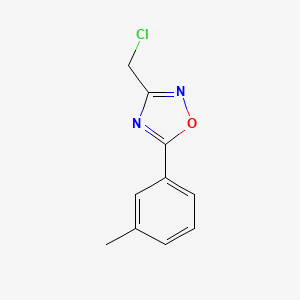
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2512768.png)
